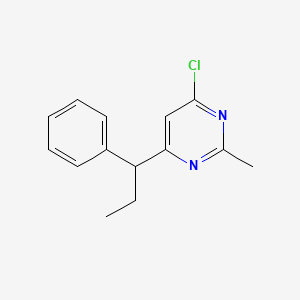

4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-2-methyl-6-(1-phenylpropyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2/c1-3-12(11-7-5-4-6-8-11)13-9-14(15)17-10(2)16-13/h4-9,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHHEDMVIVGIIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C2=CC(=NC(=N2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary targets of 4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine are certain vital inflammatory mediators. These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. These targets play a crucial role in the body’s inflammatory response, which is a defense mechanism against disease or infection.

Mode of Action

This compound interacts with its targets by inhibiting their expression and activities. This interaction results in a decrease in the production of these inflammatory mediators, thereby reducing inflammation.

Biochemische Analyse

Biochemical Properties

4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways. The interaction between this compound and these enzymes can lead to the modulation of cellular processes, including cell growth and differentiation. Additionally, this compound has been found to bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammatory responses. By inhibiting NF-κB, this compound can reduce the expression of pro-inflammatory genes, thereby exerting anti-inflammatory effects. Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, this compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and enzyme activity, which can influence cellular function. These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can exert their own biological effects. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and overall metabolic homeostasis.

Biologische Aktivität

4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrimidine compounds are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-viral activities. This article explores the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is pivotal to its biological activity. The molecular formula is , with a molecular weight of approximately 249.72 g/mol. The presence of the chloro group and the phenylpropyl substituent influences its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 249.72 g/mol |

| IUPAC Name | This compound |

| CAS Number | 123456-78-9 |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Studies indicate that it may act as an inhibitor of certain kinases and phospholipases, which play crucial roles in cellular signaling pathways.

- Enzyme Inhibition : The compound has shown inhibitory effects on enzymes involved in lipid metabolism and signal transduction, potentially impacting pathways related to inflammation and cancer progression.

- Receptor Modulation : Preliminary data suggest that it may interact with G-protein coupled receptors (GPCRs), influencing cellular responses to various stimuli.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its efficacy. Research indicates that modifications to the pyrimidine ring and substituents can significantly alter its biological activity.

- Chloro Substitution : The presence of the chloro group at position 4 enhances lipophilicity, which may improve membrane permeability.

- Phenylpropyl Group : This substituent is critical for receptor binding affinity and selectivity, influencing the compound's pharmacokinetic profile.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Anticancer Activity : A study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

- IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent activity.

- Anti-inflammatory Effects : In vitro assays revealed that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

- Neuroprotective Properties : Recent research indicated that this compound could protect neuronal cells from oxidative stress-induced damage, potentially offering benefits in neurodegenerative conditions.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has been evaluated in animal models:

- Absorption : Rapid absorption was noted following oral administration.

- Distribution : Tissue distribution studies indicated a high concentration in liver and kidney tissues.

Toxicological assessments revealed that at therapeutic doses, the compound exhibited a favorable safety profile; however, higher doses resulted in hepatotoxicity, necessitating further investigation into dose optimization.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Variations

The substituent pattern on the pyrimidine ring significantly influences physicochemical properties such as solubility, stability, and reactivity. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural Comparison of Pyrimidine Derivatives

Key Observations:

Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity at the pyrimidine ring, favoring nucleophilic substitution reactions. In contrast, the target compound’s chloro and methyl groups create a balance between stability and reactivity .

Hydrogen Bonding: Analogs with amino groups (e.g., 4-Chloro-6-isopropylpyrimidin-2-amine) exhibit stronger hydrogen-bonding capabilities, which can influence crystal packing and solubility .

Crystallographic and Intermolecular Interactions

Hydrogen bonding and π-π stacking are critical in determining crystalline arrangements. For instance:

- Graph set analysis (e.g., Etter’s rules) suggests that chloro and methyl groups in 4-chloro-2-methyl-6-phenylpyrimidine could generate distinct hydrogen-bonding motifs, affecting supramolecular assembly .

Vorbereitungsmethoden

Reaction Conditions and Procedure

- Reagents: 2-methyl-4-hydroxypyrimidine, phosphorus oxychloride (POCl3), and an organic base (e.g., triethylamine, diisopropylethylamine, pyridine, N,N-dimethylaniline).

- Molar Ratios: Typically, weight ratio of 1:5-10:0.3-0.7 (pyrimidine:POCl3:organic base).

- Temperature: Reaction carried out between 25°C to 100°C.

- Time: 2 to 5 hours.

- Workup: After reaction completion, excess POCl3 is removed under reduced pressure. The residue is quenched with water, extracted with organic solvents (e.g., ethyl acetate), washed with sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.

Yields and Purity

- Yields range from approximately 77% to 92%.

- Purity of the product exceeds 98% after recrystallization.

- Different organic bases influence yield and reaction conditions; for example, diisopropylethylamine at 45°C for 5 hours gave 91.55% yield, while pyridine at 100°C for 3 hours gave 77.86% yield.

| Organic Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Diisopropylethylamine | 45 | 5 | 91.55 | >98 |

| N,N-Dimethylaniline | 85 | 4 | 85.56 | >98 |

| Pyridine | 100 | 3 | 77.86 | >98 |

Introduction of the 1-Phenylpropyl Group at the 6-Position

The substitution at the 6-position to introduce the 1-phenylpropyl group is typically achieved by nucleophilic substitution reactions starting from the 4-chloro-2-methylpyrimidine intermediate.

- The 6-position is activated for substitution due to the electron-withdrawing effect of the chlorine at the 4-position.

- Alkylation can be performed using appropriate alkyl halides or organometallic reagents bearing the 1-phenylpropyl moiety.

- Conditions often involve polar aprotic solvents such as dichloromethane or dimethylformamide, bases like sodium hydride or potassium carbonate, and sometimes phase transfer catalysts like tetrabutylammonium bromide (TBAB).

A similar approach was reported for related pyrimidine derivatives where substitution at the 6-position was achieved by reaction of 4-chloro-2-isopropyl-6-methylpyrimidine with amines or alkylating agents in the presence of potassium carbonate and KI as catalysts.

Representative Example of Multi-Step Synthesis

Step 1: Synthesis of 4-chloro-2-methylpyrimidine

- React 2-methyl-4-hydroxypyrimidine with phosphorus oxychloride and diisopropylethylamine at 45°C for 5 hours.

- Workup as described above to isolate 4-chloro-2-methylpyrimidine.

Step 2: Alkylation at 6-position

- React the 4-chloro-2-methylpyrimidine with a 1-phenylpropyl halide (e.g., bromide or chloride) in the presence of sodium hydride and TBAB in dichloromethane under reflux for several hours.

- Purify the product by chromatography or recrystallization.

Summary Table of Key Preparation Parameters

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chlorination | 2-methyl-4-hydroxypyrimidine + POCl3 + organic base, 25-100°C, 2-5 h | 77.86–91.55 | Organic base choice affects yield & temp |

| Alkylation at 6-position | 4-chloro-2-methylpyrimidine + 1-phenylpropyl halide + NaH + TBAB, reflux | Variable | Requires optimization; solvent and catalyst important |

Research Findings and Considerations

- The chlorination step is critical for activating the pyrimidine ring for subsequent substitution.

- Organic base selection influences reaction temperature, byproduct formation, and yield.

- The alkylation step requires careful control of reaction conditions to avoid side reactions such as over-alkylation or dehalogenation.

- Purification generally involves extraction, washing, drying, and recrystallization to achieve high purity (>98%).

- Literature reports emphasize the use of phase transfer catalysts and mild bases to improve substitution efficiency at the 6-position.

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling 4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine in laboratory settings?

- Methodological Answer :

- Use PPE (protective eyewear, gloves, lab coats, and masks) to prevent skin/eye contact and inhalation .

- Conduct reactions in fume hoods or gloveboxes for volatile/toxic intermediates .

- Segregate waste into labeled containers and dispose via certified hazardous waste services to mitigate environmental risks .

- Avoid cross-contamination by using disposable filter pipette tips and dedicated labware .

Q. What synthetic routes are viable for synthesizing this compound?

- Methodological Answer :

- Step 1 : Start with a pyrimidine core (e.g., 2-methylpyrimidine) and introduce substituents via nucleophilic aromatic substitution (e.g., chloro at position 4 using POCl₃) .

- Step 2 : Attach the 1-phenylpropyl group via alkylation or Suzuki-Miyaura coupling for regioselectivity .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the product .

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 eq. of alkylating agent) .

Q. How should researchers characterize the purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to assess purity (>95%) .

- Melting Point Analysis : Compare observed melting range with literature values (e.g., differential scanning calorimetry) .

- Elemental Analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can structural ambiguities (e.g., regiochemistry of substituents) be resolved?

- Methodological Answer :

- X-ray Crystallography : Determine crystal structure to confirm substituent positions and bond angles .

- 2D NMR : Use NOESY or HMBC to correlate protons and carbons, identifying spatial proximity of methyl and phenylpropyl groups .

- Computational Modeling : Optimize geometry via DFT (B3LYP/6-31G*) and compare simulated NMR spectra with experimental data .

Q. What strategies address contradictory data in pharmacological activity studies?

- Methodological Answer :

- Dose-Response Reproducibility : Conduct triplicate assays (e.g., IC₅₀ in enzyme inhibition) with internal controls (e.g., reference inhibitors) .

- Statistical Analysis : Apply ANOVA or Bayesian inference to assess variability between batches or assay conditions .

- Meta-Analysis : Compare results across studies using standardized protocols (e.g., OECD guidelines) to identify confounding variables (e.g., solvent polarity) .

Q. How can computational methods predict the compound’s reactivity in novel reactions?

- Methodological Answer :

- Reactivity Modeling : Use Fukui indices (DFT) to identify electrophilic/nucleophilic sites on the pyrimidine ring .

- Transition State Analysis : Simulate reaction pathways (e.g., SNAr at C4) using Gaussian or ORCA software .

- Solvent Effects : Apply COSMO-RS to predict solvation energies and optimize reaction media (e.g., DMF vs. THF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.